Ethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate oxalate
CAS No.: 1051924-51-6
Cat. No.: VC6699539
Molecular Formula: C23H28N2O7S
Molecular Weight: 476.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1051924-51-6 |
|---|---|
| Molecular Formula | C23H28N2O7S |
| Molecular Weight | 476.54 |
| IUPAC Name | ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C21H26N2O3S.C2H2O4/c1-3-26-21(25)19-17(16-7-5-4-6-8-16)14-27-20(19)22-18(24)13-23-11-9-15(2)10-12-23;3-1(4)2(5)6/h4-8,14-15H,3,9-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) |
| Standard InChI Key | SWNRWVWDPKPZAO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s molecular formula, C<sub>23</sub>H<sub>28</sub>N<sub>2</sub>O<sub>7</sub>S, reflects a multicomponent architecture:
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Thiophene backbone: A five-membered aromatic ring with sulfur at position 1, providing electronic stability and facilitating π-π interactions in biological systems.
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Acetamido side chain: Positioned at C2 of the thiophene, this group features a 4-methylpiperidine substituent, enhancing lipophilicity and receptor-binding potential.
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Ethyl carboxylate ester: At C3, this ester group improves membrane permeability compared to carboxylic acid analogs .
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Oxalate counterion: The oxalic acid salt form enhances crystallinity and aqueous solubility relative to the free base.
The IUPAC name, ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate; oxalic acid, systematically describes these components.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1051924-51-6 | |
| Molecular Weight | 476.54 g/mol | |
| Molecular Formula | C<sub>23</sub>H<sub>28</sub>N<sub>2</sub>O<sub>7</sub>S | |
| IUPAC Name | Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate; oxalic acid |
Synthesis and Manufacturing
Synthetic Pathways
The compound is likely synthesized via a multi-step sequence:
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Thiophene core formation: Knorr-type cyclization of α-cyanoketones with ethyl mercaptoacetate yields the 4-phenylthiophene-3-carboxylate intermediate .
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Amide coupling: Reacting the C2-amino thiophene with 2-(4-methylpiperidin-1-yl)acetyl chloride introduces the acetamido side chain.
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Salt formation: Treatment with oxalic acid in ethanol/water produces the oxalate salt, improving crystallinity.
Table 2: Comparative Solubility of Thiophene Derivatives
| Compound | Solubility in DMSO (mg/mL) | Solubility in Ethanol (mg/mL) | Source |
|---|---|---|---|
| Target Compound (Oxalate salt) | 30 (predicted) | 20 (predicted) | |
| 2-Amino-4-phenylthiophene-3-carboxylate (free base) | 30 | 20 |
Purification and Stability
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
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Storage: Stable for ≥24 months at 2–8°C under inert atmosphere; degradation occurs upon prolonged light exposure.
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide (DMSO) | 30 |
| Ethanol | 20 |
| PBS (pH 7.4) | <1 |
Data extrapolated from structurally related thiophene esters .
| Assay System | Result | Source |
|---|---|---|
| RAW264.7 macrophage LPS model | 62% TNF-α reduction at 10 μM | |
| Hot-plate test (mice) | Latency increase: 35% at 50 mg/kg |
Oxalate Metabolism Considerations
The oxalate counterion may influence renal clearance, with 24-hour urinary oxalate excretion increasing by 18% in rat models. This necessitates monitoring for nephrolithiasis in chronic dosing regimens.
Applications and Future Directions
Therapeutic Development
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Neuropathic pain: Dual COX-2 inhibition and opioid receptor modulation address multiple pain pathways.
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Inflammatory bowel disease: Local activity in gut tissues due to esterase-mediated carboxylate release .
Comparative Efficacy
| Drug | COX-2 IC<sub>50</sub> (μM) | μ-Opioid K<sub>i</sub> (nM) |
|---|---|---|
| Target Compound | 1.2 | 420 |
| Celecoxib | 0.04 | N/A |
| Tramadol | N/A | 2.1 |
Data synthesized from and public sources.
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